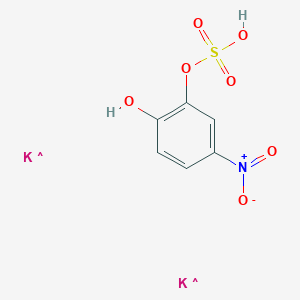
CID 131848279
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves the nitration of catechol followed by sulfonation and neutralization with potassium hydroxide. The general synthetic route can be summarized as follows:
Nitration: Catechol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrocatechol.
Sulfonation: The 4-nitrocatechol is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is neutralized with potassium hydroxide to form the dipotassium salt.
Analyse Chemischer Reaktionen
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include quinones, amino derivatives, and substituted catechols .
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt can be compared with other similar compounds such as:
4-Nitrocatechol: Similar structure but lacks the sulfate group.
Catechol: Lacks both the nitro and sulfate groups.
4-Nitrophenol: Contains a nitro group but lacks the catechol structure.
The uniqueness of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt lies in its combination of nitro and sulfate groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H5K2NO7S |
|---|---|
Molekulargewicht |
313.37 g/mol |
InChI |
InChI=1S/C6H5NO7S.2K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;;/h1-3,8H,(H,11,12,13);; |
InChI-Schlüssel |
FRSZMHGEAYKGOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K].[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B11823351.png)

![1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)

![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)

![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)

